METHYL 2-({[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
Overview
Description
METHYL 2-({[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a thiophene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-methoxyphenylpiperazine with a suitable carbonyl compound to form the intermediate. This intermediate is then reacted with 5-methyl-3-thiophenecarboxylate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiophene ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, METHYL 2-({[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its piperazine ring is a common motif in many bioactive compounds, making it a valuable tool for drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or stability. Its unique structure makes it a candidate for various applications in material science.
Mechanism of Action
The mechanism of action of METHYL 2-({[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The methoxyphenyl group and thiophene carboxylate moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and thiophene carboxylates, such as:
- 1-(4-Methoxyphenyl)piperazine
- 2-(4-Methoxyphenyl)piperazine
- 5-Methyl-3-thiophenecarboxylate
Uniqueness
What sets METHYL 2-({[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE apart is its combination of functional groups, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[[4-(4-methoxyphenyl)piperazine-1-carbonyl]amino]-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-13-12-16(18(23)26-3)17(27-13)20-19(24)22-10-8-21(9-11-22)14-4-6-15(25-2)7-5-14/h4-7,12H,8-11H2,1-3H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGLFXXLHKKUAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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